molecular formula C10H14OS B150165 Ethyl 2-methoxybenzyl sulfide CAS No. 1443340-32-6

Ethyl 2-methoxybenzyl sulfide

Cat. No.: B150165
CAS No.: 1443340-32-6
M. Wt: 182.28 g/mol
InChI Key: XBQLXTJJSPIMOD-UHFFFAOYSA-N
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Description

Ethyl 2-methoxybenzyl sulfide is an organic compound that belongs to the class of sulfides It is characterized by the presence of an ethyl group, a methoxybenzyl group, and a sulfide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 2-methoxybenzyl sulfide can be synthesized through several methods. One common approach involves the reaction of 2-methoxybenzyl chloride with sodium ethyl sulfide under basic conditions. The reaction typically proceeds as follows:

2-Methoxybenzyl chloride+Sodium ethyl sulfideEthyl 2-methoxybenzyl sulfide+Sodium chloride\text{2-Methoxybenzyl chloride} + \text{Sodium ethyl sulfide} \rightarrow \text{this compound} + \text{Sodium chloride} 2-Methoxybenzyl chloride+Sodium ethyl sulfide→Ethyl 2-methoxybenzyl sulfide+Sodium chloride

The reaction is carried out in an organic solvent such as tetrahydrofuran or dimethylformamide at elevated temperatures to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts and advanced purification techniques such as distillation and chromatography ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-methoxybenzyl sulfide undergoes several types of chemical reactions, including:

    Oxidation: The sulfide group can be oxidized to form sulfoxides and sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to form thiols using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium hydride, potassium tert-butoxide.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols.

    Substitution: Various substituted benzyl sulfides.

Scientific Research Applications

Ethyl 2-methoxybenzyl sulfide has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Pharmaceuticals: The compound is used in the development of drugs and therapeutic agents due to its unique chemical properties.

    Materials Science: It is utilized in the synthesis of novel materials with specific properties for industrial applications.

    Agricultural Sciences: The compound is studied for its potential use in the development of agrochemicals and pesticides.

Mechanism of Action

The mechanism of action of ethyl 2-methoxybenzyl sulfide involves its interaction with various molecular targets. The sulfide group can undergo oxidation-reduction reactions, influencing the redox state of biological systems. Additionally, the methoxybenzyl group can interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Ethyl 2-methoxybenzyl sulfide can be compared with other similar compounds such as:

  • Mthis compound
  • Propyl 2-methoxybenzyl sulfide
  • Butyl 2-methoxybenzyl sulfide

Uniqueness: this compound is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. Compared to its analogs, it may exhibit different solubility, stability, and reactivity profiles, making it suitable for specific applications in research and industry.

Properties

IUPAC Name

1-(ethylsulfanylmethyl)-2-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14OS/c1-3-12-8-9-6-4-5-7-10(9)11-2/h4-7H,3,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBQLXTJJSPIMOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSCC1=CC=CC=C1OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101269763
Record name Benzene, 1-[(ethylthio)methyl]-2-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101269763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1443340-32-6
Record name Benzene, 1-[(ethylthio)methyl]-2-methoxy-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1443340-32-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 1-[(ethylthio)methyl]-2-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101269763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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